Luzofuran
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Overview
Description
Luzofuran is a natural product found in Laurencia with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- The first synthesis of (+)-luzofuran, a furan-containing snyderane, was achieved through an electrophilic brominative cyclization, using a nucleophilic N-heterocycle-flanked phosphoramidite catalyst combined with N-bromosuccinimide. This synthesis marks a significant advancement in the chemical manipulation of luzofuran and its potential applications in various fields of science (Recsei, Chan, & McErlean, 2014).
Biological and Pharmacological Applications
- Benzofuran and its derivatives, which include this compound, have been identified as having a wide array of biological and pharmacological applications. They are particularly notable in the field of antimicrobial therapy, where they have been used to develop new drugs for treating skin diseases such as cancer and psoriasis. The unique structural features of benzofuran compounds like this compound make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Potential in Alzheimer's Disease Treatment
- Benzofuran-based compounds, closely related to this compound, have been explored for their potential in inhibiting cholinesterase activity and beta-amyloid aggregation, which are key factors in Alzheimer's disease. Some of these compounds have also shown neuroprotective effects, indicating the potential utility of this compound derivatives in the treatment of neurodegenerative diseases (Rizzo et al., 2008).
Properties
Molecular Formula |
C15H21BrO2 |
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Molecular Weight |
313.23 g/mol |
IUPAC Name |
(2S,3aS,5S,7aS)-5-bromo-2-(furan-3-yl)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1-benzofuran |
InChI |
InChI=1S/C15H21BrO2/c1-14(2)12-8-11(10-5-7-17-9-10)18-15(12,3)6-4-13(14)16/h5,7,9,11-13H,4,6,8H2,1-3H3/t11-,12-,13-,15-/m0/s1 |
InChI Key |
ZKFZTRNJQAXNQJ-ABHRYQDASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1C[C@H](O2)C3=COC=C3)(C)C)Br |
Canonical SMILES |
CC1(C(CCC2(C1CC(O2)C3=COC=C3)C)Br)C |
Synonyms |
luzofuran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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